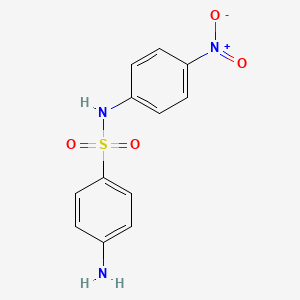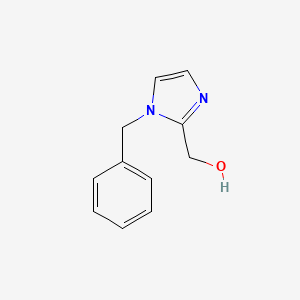
3-Hydroxy-2-(phenylformamido)propanoic acid
説明
3-Hydroxy-2-(phenylformamido)propanoic acid, also known as N-benzoylserine, is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 3-Hydroxy-2-(phenylformamido)propanoic acid is 1S/C10H11NO4/c12-6-8(10(14)15)11-9(13)7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,11,13)(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Hydroxy-2-(phenylformamido)propanoic acid is a powder that is stored at room temperature . It has a melting point of 165-169 degrees Celsius .科学的研究の応用
Renewable Building Block in Materials Science
3-Hydroxy-2-(phenylformamido)propanoic acid, also known as phloretic acid (PA), is identified as a renewable building block for materials science. It enhances the reactivity of molecules towards benzoxazine ring formation. Its use in the synthesis of almost 100% bio-based benzoxazine end-capped molecules without requiring a solvent or purification highlights its potential in sustainable materials development (Trejo-Machin et al., 2017).
In Synthetic Macrocycles
This compound plays a role in the synthesis of complex macrocycles, as evidenced in the creation of cis-(6RS,13RS)-3,3,10,10-tetramethyl-6,13-diphenyl-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetraone. It is used as a precursor in direct amide cyclization, highlighting its utility in the development of new chemical structures (Linden et al., 2006).
In Computational Peptidology
The compound is used in the study of antifungal tripeptides, illustrating its relevance in computational peptidology. Its inclusion in the study of new antifungal peptides signifies its role in drug design and understanding peptide reactivity (Flores-Holguín et al., 2019).
As an Analyte in Bioanalysis
3-Hydroxy-2-(phenylformamido)propanoic acid is analyzed in bioanalytical studies, particularly in the context of its elevated levels in schizophrenia and autism. This highlights its potential importance in neurological and psychiatric research (Obrenovich et al., 2018).
In Flame Retardancy of Cellulose Fabrics
The application of a derivative of this compound, 3-(Hydroxyphenyl phosphinyl) propanoic acid (HPPA), in the flame retardancy of cellulose fabrics, demonstrates its utility in enhancing the safety and durability of materials. HPPA, derived from 3-Hydroxy-2-(phenylformamido)propanoic acid, is used as a formaldehyde-free flame retardant agent, indicating its significance in the development of safer textile materials (Zhang et al., 2008).
Anti-inflammatory and Anti-aging Applications
The compound has been explored for its potential in anti-inflammatory and anti-aging applications. This includes the synthesis of β-hydroxy-β-aryl propanoic acids, which are structurally similar to non-steroidal anti-inflammatory drugs (NSAIDs), and the use in manufacturing anti-aging skin care compositions, showcasing its relevance in pharmaceutical and cosmetic industries (Savić et al., 2011); (Wawrzyniak et al., 2016).
Corrosion Inhibition
It is also utilized in the study of corrosion inhibitors, specifically in the evaluation of Schiff's base derivatives for protecting mild steel in acidic solutions. This application underscores its potential in industrial settings, particularly in the field of material preservation and maintenance (Gupta et al., 2016).
Safety And Hazards
The safety information for 3-Hydroxy-2-(phenylformamido)propanoic acid includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-benzamido-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-6-8(10(14)15)11-9(13)7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCDMTCWMZHVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329603 | |
| Record name | N-benzoylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-(phenylformamido)propanoic acid | |
CAS RN |
4582-71-2 | |
| Record name | NSC337814 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-benzoylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[adamantane-2,2'-oxirane]](/img/structure/B1330519.png)
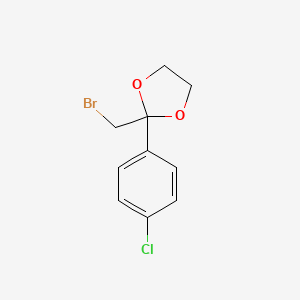

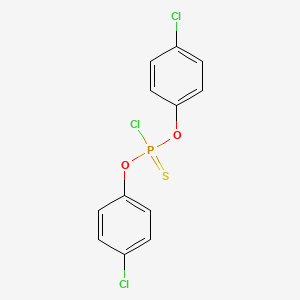
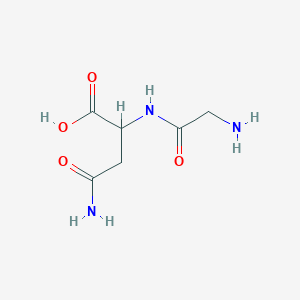
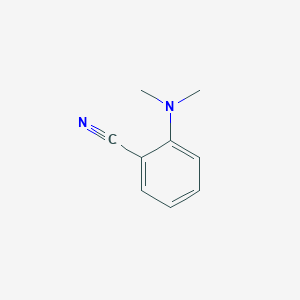
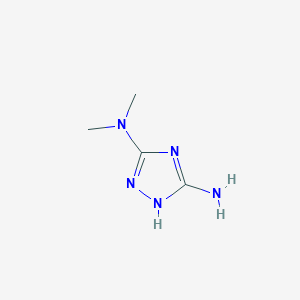

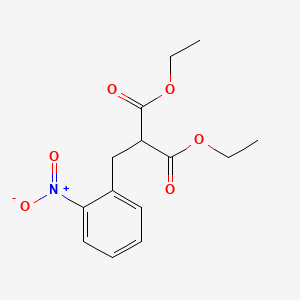
![2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-](/img/structure/B1330541.png)

![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)
